1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide

Catalog No.
S925711
CAS No.
1426291-05-5
M.F
C17H18IN3S
M. Wt
423.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate...

CAS Number

1426291-05-5

Product Name

1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide

IUPAC Name

(1-benzyl-2-methylindol-3-yl) carbamimidothioate;hydroiodide

Molecular Formula

C17H18IN3S

Molecular Weight

423.3 g/mol

InChI

InChI=1S/C17H17N3S.HI/c1-12-16(21-17(18)19)14-9-5-6-10-15(14)20(12)11-13-7-3-2-4-8-13;/h2-10H,11H2,1H3,(H3,18,19);1H

InChI Key

IKNKOZMTELRCJR-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)SC(=N)N.I

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)SC(=N)N.I

1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a chemical compound with the molecular formula C17H18N3SHIC_{17}H_{18}N_{3}S\cdot HI and a molecular weight of approximately 423.32 g/mol. It is recognized for its complex structure, which includes an indole ring system and a carbamimidothioate functional group. The IUPAC name for this compound is 1-(2-methylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide, and its CAS number is 1052404-70-2 .

This compound is notable for its potential applications in pharmacology, particularly due to the biological activities associated with indole derivatives. The presence of the hydroiodide salt form enhances its solubility and stability, making it suitable for various experimental applications.

The reactivity of 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide can be attributed to its functional groups. The indole moiety is known to participate in electrophilic aromatic substitution reactions, while the imidothiocarbamate can undergo nucleophilic attacks or hydrolysis under certain conditions.

Typical reactions may include:

  • Nucleophilic substitution: The sulfur atom in the imidothiocarbamate group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, leading to the release of thiourea derivatives.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential metabolic pathways.

Indole derivatives, including 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide, exhibit diverse biological activities. Research indicates that they can act as:

  • Antimicrobial agents: Effective against various bacterial strains.
  • Anticancer compounds: Some studies suggest activity against ovarian cancer cells in mouse models.
  • Anti-inflammatory agents: They may modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory conditions.

The mechanism of action often involves binding to multiple receptors and influencing various biochemical pathways, which can lead to significant cellular effects.

The synthesis of 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves multi-step organic reactions:

  • Formation of the Indole Ring: Starting from appropriate precursors (e.g., substituted anilines), the indole structure can be synthesized through cyclization reactions.
  • Imidothiocarbamate Formation: The introduction of thiocarbamates can be achieved by reacting amines with isothiocyanates or thioketones.
  • Hydroiodide Salt Formation: The final step involves treating the base form with hydriodic acid to yield the hydroiodide salt.

These methods allow for the efficient production of the compound while maintaining high purity levels .

The applications of 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide are primarily in the fields of medicinal chemistry and pharmacology:

  • Drug Development: Due to its biological activities, it serves as a lead compound for developing new antimicrobial and anticancer agents.
  • Research Tool: Utilized in studies exploring receptor interactions and signaling pathways related to indole derivatives.

The versatility of this compound makes it valuable in both academic research and pharmaceutical development.

Studies on interaction profiles indicate that 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide interacts with various biological targets:

  • Receptor Binding: High affinity for multiple receptors has been observed, which may contribute to its pharmacological effects.
  • Biochemical Pathways: It influences several pathways due to its structural characteristics, impacting processes such as apoptosis and cell proliferation.

These interactions are critical for understanding its therapeutic potential and side effects.

Several compounds share structural similarities with 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodideC17H18N3SHIC_{17}H_{18}N_{3}S\cdot HIVariation in substituent on benzyl group
1-(3-Fluorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodideC16H15FN3SHIC_{16}H_{15}FN_{3}S\cdot HIFluorine atom introduces electronic effects
1-Benzyl-1H-indol-3-yloxycarbonylmethylthioateC17H18N3O2SC_{17}H_{18}N_{3}O_2SDifferent functional group leading to distinct reactivity

Uniqueness

The unique combination of an indole structure with a specific carbamimidothioate moiety distinguishes 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide from other similar compounds. Its specific biological activities and potential applications further enhance its significance in medicinal chemistry.

Dates

Last modified: 08-16-2023

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